EMD534085 was developed as part of a research initiative aimed at discovering new antimitotic agents. It falls under the category of kinesin inhibitors, which are compounds that interfere with the function of kinesin proteins involved in microtubule dynamics during cell division. The compound is classified as a small organic molecule with specific structural features that enhance its binding affinity to the target protein.
The synthesis of EMD534085 involves several key steps, typically utilizing techniques such as:
For example, initial steps may involve the formation of intermediates through condensation reactions, followed by selective reductions or substitutions to generate the final product.
EMD534085 possesses a distinctive molecular structure characterized by a tetrahydroquinoline moiety, which is crucial for its biological activity. The molecular formula is C₁₉H₁₈N₂O₂, and it has a molecular weight of approximately 306.36 g/mol.
The three-dimensional conformation of EMD534085 has been elucidated through techniques such as X-ray crystallography and molecular modeling studies.
EMD534085 undergoes several significant chemical reactions during its synthesis and biological interactions:
The binding affinity has been quantified using techniques such as surface plasmon resonance, revealing strong interactions with target proteins.
The mechanism by which EMD534085 exerts its effects involves:
Data from flow cytometry analyses demonstrate significant increases in cells arrested in mitosis upon treatment with EMD534085.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provide detailed insights into these properties.
EMD534085 is primarily utilized in cancer research due to its potent antitumor activity:
CAS No.: 864821-90-9
CAS No.: 13836-61-8
CAS No.: 34255-08-8
CAS No.:
CAS No.: 610764-96-0